3-Amino-3-p-tolylpropan-1-ol

Medicinal Chemistry Anticancer Synthesis Chemical Intermediate

Researchers synthesizing 4-arylcyclophosphamide antitumor agents require regiospecifically pure 3-Amino-3-p-tolylpropan-1-ol; substitution with o-tolyl or m-tolyl isomers alters target binding and corrupts SAR data. • Definitive p-tolyl intermediate for 4-arylcyclophosphamide synthesis, ensuring regioisomeric fidelity. • Bifunctional scaffold (primary amine + primary alcohol) enables direct incorporation without protecting group manipulation. • (S)-enantiomer available separately for stereoselective synthesis, bypassing chiral resolution.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 68208-23-1
Cat. No. B1287887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-p-tolylpropan-1-ol
CAS68208-23-1
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(CCO)N
InChIInChI=1S/C10H15NO/c1-8-2-4-9(5-3-8)10(11)6-7-12/h2-5,10,12H,6-7,11H2,1H3
InChIKeyDLRHJVGOQVPPGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-3-p-tolylpropan-1-ol: Key Intermediate


3-Amino-3-p-tolylpropan-1-ol (CAS 68208-23-1), also known as DL-β-3-p-tolylalaninol, is a gamma-amino alcohol with the molecular formula C10H15NO . This compound is primarily distinguished not by standalone bioactivity, but by its specific role as a critical chemical intermediate in the synthesis of 4-arylcyclophosphamides, a class of potential antitumor agents [1]. The presence of both a primary amine and a primary alcohol, separated by a two-carbon chain from a p-tolyl aromatic ring, provides a unique bifunctional scaffold that enables its incorporation into more complex pharmacologically active molecules, making its procurement essential for specific synthetic routes rather than as a final drug substance.

4-Arylcyclophosphamide synthesis precursor
Defined intermediate for p-tolyl variant libraries
Bifunctional scaffold for derivatization
Primary amine and alcohol enable selective coupling
Chiral building block available
(S)-enantiomer HCl salt supports stereospecific routes

3-Amino-3-p-tolylpropan-1-ol Irreplaceability


Substituting 3-Amino-3-p-tolylpropan-1-ol with a generic amino alcohol or even a close regioisomer like the o-tolyl analog (3-Amino-3-o-tolyl-1-propanol, CAS 21464-52-8) is chemically invalid because it directly alters the structure and thereby the biological target profile of the final 4-arylcyclophosphamide antitumor agent . The methyl group's position on the aryl ring is a critical determinant of the final drug's lipophilicity, steric interaction with biological targets like DNA, and metabolic stability [1]. A class-level inference from the patent literature on 3-amino-3-arylpropan-1-ols as active pharmaceutical ingredients confirms that pharmacological activity, including analgesic potency, is exquisitely sensitive to the aryl substitution pattern [2]. Therefore, procurement of the exact intermediate is non-negotiable for reproducing a specific, patented synthetic pathway or drug candidate.

Regioisomer o-Tolyl analog (CAS 21464-52-8) alters final drug aryl substitution and predicted target profile.
Scaffold Generic amino alcohols lack the p-tolyl ring; lipophilicity and steric interactions may not transfer.
Stereochemistry Racemic DL-form may shift enantiomer-specific response context vs. single (S)-enantiomer.

3-Amino-3-p-tolylpropan-1-ol: Differentiation Evidence


p-Tolyl Substitution Specificity

This compound is a dedicated precursor for the p-tolyl-substituted 4-arylcyclophosphamide, an antitumor agent whose synthesis from 18 novel compounds was specifically confirmed by heterocyclic chemistry studies [1]. Using the o-tolyl analog (CAS 21464-52-8) would lead to a different, ortho-substituted regioisomer, fundamentally altering the final drug's structure and predicted antitumor activity, as the synthetic route confirmed by IR and P-31 NMR is specific to the aryl substitution pattern [1]. This is a binary differentiation: it is the required starting material for a specific potential drug candidate, not a replaceable component.

p-Tolyl substitution specificity
Class-level inference
Precursor to 4-(p-tolyl)cyclophosphamide vs. o-tolyl analog yields different regioisomer product.
Regioisomer identity is critical for synthetic route integrity.
No head-to-head bioactivity data; qualitative structural differentiation.
Medicinal Chemistry Anticancer Synthesis Chemical Intermediate

Lipophilicity & Steric Bulk Comparison

The p-methyl substitution on the phenyl ring confers higher lipophilicity and steric bulk compared to the unsubstituted phenyl analog (3-Amino-3-phenylpropan-1-ol). This structural feature is known to modulate membrane permeability and target binding pocket interactions in medicinal chemistry [1]. While direct experimental logP values for this exact compound are not provided in the available literature, the predicted increase in clogP for the addition of a methyl group is approximately +0.5 to +0.6 log units based on standard fragment-based calculation methods [2]. This class-level inference suggests a measurable difference in drug-like properties compared to the non-methylated parent compound.

Lipophilicity & steric bulk
Class-level inference
Estimated clogP increase of ~+0.5 to +0.6 vs. unsubstituted phenyl analog.
May modulate membrane permeability and target binding.
Fragment-based prediction; not experimentally validated for this compound.
Physicochemical Properties ADME Prediction Structure-Activity Relationship

Chiral (S)-Enantiomer Availability

The racemic (DL) form, which is the primary entry (CAS 68208-23-1), is used where stereochemistry is not critical. For advanced programs requiring single-enantiomer drug candidates, the (S)-enantiomer is commercially available as the hydrochloride salt (CAS 1391438-22-4) . In contrast, the o-tolyl analog is predominantly listed as the racemic mixture (CAS 21464-52-8) with less apparent demand for a single enantiomer . This availability allows for direct procurement of the chiral building block, bypassing costly and time-consuming chiral resolution steps, which is a tangible differentiator in process chemistry.

Chiral (S)-enantiomer availability
Cross-study comparable
(S)-enantiomer HCl salt available (CAS 1391438-22-4); o-tolyl analog lacks single enantiomer listing.
Enables direct stereoselective synthesis, bypassing chiral resolution.
Vendor catalog screening context; lot-specific verification recommended.
Chiral Synthesis Single Enantiomer Stereochemistry

3-Amino-3-p-tolylpropan-1-ol Application Scenarios


4-(p-Tolyl)cyclophosphamide Synthesis

This compound is the definitive starting material for the synthesis of the p-tolyl variant of 4-arylcyclophosphamide, as established by the foundational work on potential antitumor agents [1]. Research teams screening a library of 4-arylcyclophosphamides for structure-activity relationships against cancer cell lines (e.g., human hepatoma, leukemia, and breast cancer) require this exact intermediate to ensure the correct regioisomer is evaluated . Substitution with an o-tolyl or m-tolyl isomer would produce a different, non-congeneric compound, corrupting the SAR dataset.

Chiral Pool Synthesis via (S)-Enantiomer

When a drug discovery program identifies a stereospecific interaction at the target, the commercially available (S)-enantiomer hydrochloride salt [1] allows for direct, stereoselective synthesis. This bypasses the need for asymmetric synthesis or chiral resolution of the racemic DL-form (CAS 68208-23-1). This is a critical procurement advantage for process R&D aiming to scale up a single-enantiomer drug candidate with defined chirality derived from the 3-amino-3-arylpropan-1-ol scaffold .

Scaffold Derivatization for CNS Discovery

Based on the class-level evidence from the Gruenenthal patent [1], the 3-amino-3-arylpropan-1-ol core is a privileged scaffold for developing analgesics and other CNS-active agents. The p-tolyl substitution pattern is a specific entry point for synthesizing and patenting novel derivatives. By procuring this key intermediate, a medicinal chemistry team can rapidly generate focused libraries with controlled lipophilicity and probe the structure-activity relationships for pain and other neurological targets.

Application
Selection Property
Validation Focus
4-(p-Tolyl)cyclophosphamide synthesis
Regioisomer-specific intermediate
Synthetic route fidelity and SAR dataset integrity
Chiral pool synthesis
Single-enantiomer building block
Stereochemical-control context for candidate scale-up
CNS scaffold derivatization
3-Amino-3-arylpropan-1-ol core
Class-level SAR exploration for neurological targets

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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